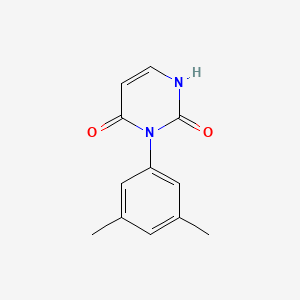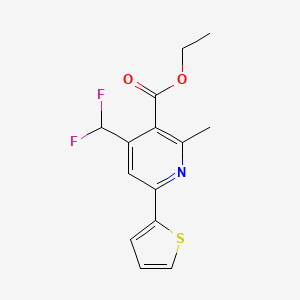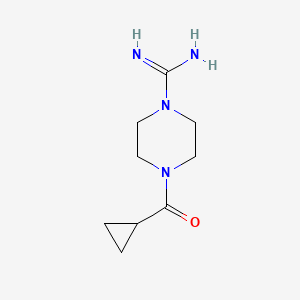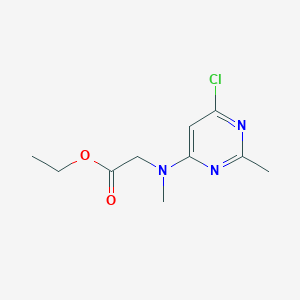
Propazine (ring-13C3)
Übersicht
Beschreibung
Propazine (ring-13C3) is a useful research compound. Its molecular formula is C9H16ClN5 and its molecular weight is 232.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propazine (ring-13C3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propazine (ring-13C3) including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Propazine, a compound of the symmetrical triazine group , is known to have endocrine-disrupting effects . It primarily targets the endocrine system, disrupting the normal hormonal balance and potentially leading to various health issues.
Mode of Action
It is known to interact with the endocrine system, causing disruptions in hormonal balance . This disruption can lead to changes in the normal functioning of the body, potentially causing adverse health effects.
Biochemical Pathways
Propazine (ring-13C3) affects various biochemical pathways. It is metabolized into different compounds, including deethyl- and deisopropyl-atrazine (DEA and DIA, respectively) and propazine-2-hydroxy (PP-2OH) . These metabolites can further interact with various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The pharmacokinetics of Propazine (ring-13C3) involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it undergoes significant first-pass metabolism, resulting in a low oral bioavailability . The metabolites of Propazine (ring-13C3), including DEA, DIA, and PP-2OH, are found in various tissues, including the brain .
Result of Action
The result of Propazine (ring-13C3)'s action is the disruption of the endocrine system, which can lead to various health issues. For example, it has been associated with an increased prevalence of male infertility and a declining trend in sperm quality . Additionally, it can cause damage to organs such as the eyes, kidneys, liver, heart, and central nervous system .
Action Environment
The action of Propazine (ring-13C3) can be influenced by various environmental factors. For instance, it can accumulate in soil and contaminate ground and surface water . This can lead to its bioaccumulation in various organisms, including humans . Furthermore, its stability and efficacy can be affected by factors such as temperature and light .
Eigenschaften
IUPAC Name |
6-chloro-2-N,4-N-di(propan-2-yl)-(2,4,6-13C3)1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i7+1,8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNRPILHGGKWCK-ULEDQSHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[13C]1=N[13C](=N[13C](=N1)Cl)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
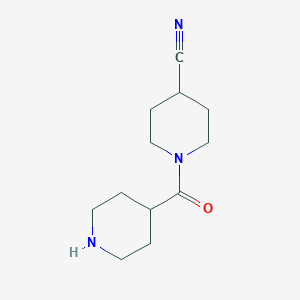
![2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one](/img/structure/B1493289.png)
![6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1493291.png)
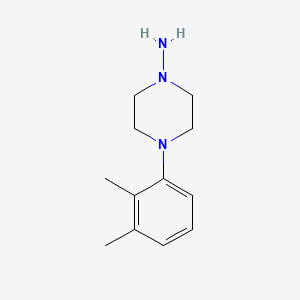
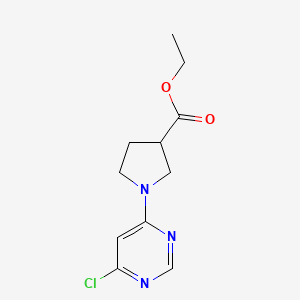
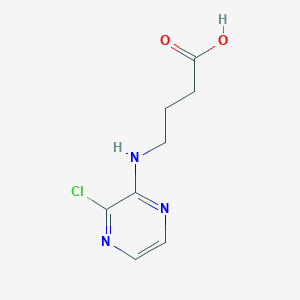

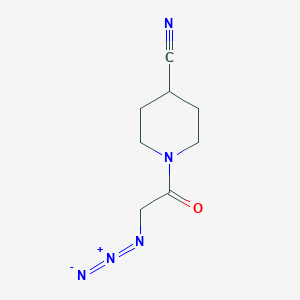
![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493305.png)
